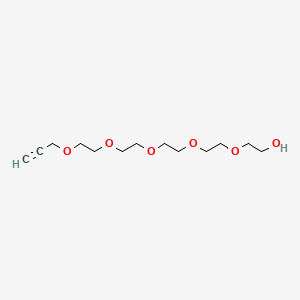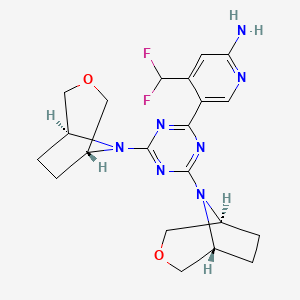
Propargyl-PEG6-alcohol
Übersicht
Beschreibung
Propargyl-PEG6-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
This compound is synthesized using propargylation agents . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The molecular weight of this compound is 320.38 g/mol, and its molecular formula is C15H28O7 . It contains a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions . The propargyl group is a highly versatile moiety that can be used in various chemical reactions .Physical And Chemical Properties Analysis
This compound is a liquid that is colorless to light yellow . It is stored at -20°C for 3 years or at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates in Modern Organic Synthesis
Propargylic alcohols and their derivatives, like Propargyl-PEG6-alcohol, are extensively used as synthetic intermediates in modern organic synthesis. They are involved in various Lewis acid-catalyzed cascade reactions, leading to the construction of diverse structurally versatile enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).
Biomedical Applications
This compound has been used in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives, which are crucial in developing PEG-based bioconjugates for various biomedical applications. This synthesis process is simple yet highly efficient (Lu & Zhong, 2010).
Preparation of “Clickable” Polylactides
A novel library of propargylated and PEGylated α-hydroxy acids has been developed for creating “clickable” polylactides. This process starts from propargyl alcohol and is important for scalable synthesis, offering a convenient procedure with low cost and no need for column chromatographic purification (Zhang, Ren, & Baker, 2014).
Astrochemical Research
In astrochemistry, propargyl alcohol has been studied for its role in the formation of benzene on interstellar icy mantles. It shows that propargyl radicals formed from propargyl alcohol dissociation can effectively synthesize benzene in interstellar icy mantles (Sivaraman, Mukherjee, Subramanian, & Banerjee, 2014).
Synthesis of Triblock Copolymer
This compound is used in synthesizing a hyperbranched–linear–hyperbranched (ABA) triblock copolymer, which has potential applications in drug delivery and cell imaging. This synthesis involves a copper-catalyzed click reaction (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).
Chemical Protection Strategies
This compound is also involved in developing chemical protection strategies. The selective deblocking of propargyl carbonates while preserving propargyl carbamates offers a new protecting strategy where both an amine and an alcohol group can be protected simultaneously (Ramesh, Bhat, & Chandrasekaran, 2005).
Catalyzed Reactions in Organic Synthesis
It plays a significant role in coinage-metal-catalyzed reactions of propargylic alcohols. These reactions form various valuable products, making propargylic alcohols a powerful tool for synthetic organic chemists (Zhang, Fang, Kumar, & Bi, 2015).
Catalytic Propargylic Substitution Reactions
This compound is involved in catalytic propargylic substitution reactions, a method crucial in constructing carbon–carbon and carbon–heteroatom bonds at the propargylic position. These reactions are essential for the development of enantioselective substitution methods (Miyake, Uemura, & Nishibayashi, 2009).
Corrosion Inhibition Studies
Studies have explored the role of propargyl alcohol, a component of this compound, in inhibiting corrosion in certain metals. This is particularly significant in the context of its interaction with corrosion products under different flow conditions (Barmatov & Hughes, 2017).
Drug Carriers and Therapeutic Applications
This compound derivatives like PEG–lipid telechelics, which incorporate fatty acids, have been synthesized and evaluated for their potential as drug carriers. This study demonstrates their self-assembly into nanoparticles, underscoring their utility in therapeutic applications (Arshad, Saied, & Ullah, 2014).
Wirkmechanismus
Target of Action
Propargyl-PEG6-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target within a cell . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The propargyl group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, allowing the compound to bind to its targets . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degradation of target proteins via the ubiquitin-proteasome system . The compound’s role as a PROTAC linker means it facilitates the recruitment of an E3 ubiquitin ligase to the target protein, leading to the protein’s ubiquitination and subsequent degradation .
Pharmacokinetics
It’s known that the compound is a peg-based protac linker . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is commonly used to improve the pharmacokinetics of drugs. It can increase solubility, stability, and half-life, reduce immunogenicity and proteolytic degradation, and enhance the bioavailability of drugs .
Result of Action
The primary result of this compound’s action is the degradation of specific protein targets within the cell . By facilitating the recruitment of an E3 ubiquitin ligase to these targets, the compound enables the selective degradation of proteins, which can have various molecular and cellular effects depending on the specific targets involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymerization conditions of propargyl alcohol, a related compound, depend on the used solvents and gases . Additionally, the environmental impact of propargyl alcohol and its derivatives is an important consideration, particularly regarding their biodegradability and potential toxicity to aquatic life .
Safety and Hazards
Propargyl-PEG6-alcohol is flammable and toxic if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Propargyl-PEG6-alcohol is known for its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole ring, which is a key interaction in biochemical reactions .
Cellular Effects
Given its ability to form stable triazole rings, it may influence cell function by interacting with various biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its propargyl group, which can react with azide-bearing compounds or biomolecules to form a stable triazole ring .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored at 4° C .
Metabolic Pathways
Given its ability to form stable triazole rings, it may interact with various enzymes and cofactors within these pathways .
Transport and Distribution
Given its hydrophilic nature, it may be transported through aqueous channels within the cell .
Subcellular Localization
Given its hydrophilic nature, it may be localized in aqueous compartments within the cell .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDULHQAZDNBPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)
